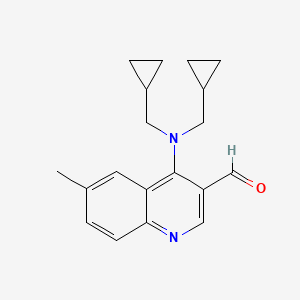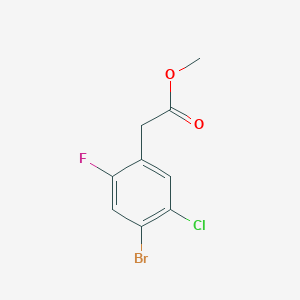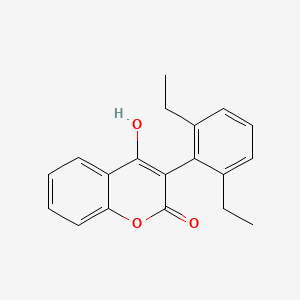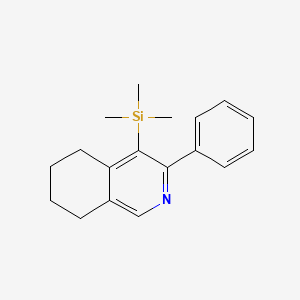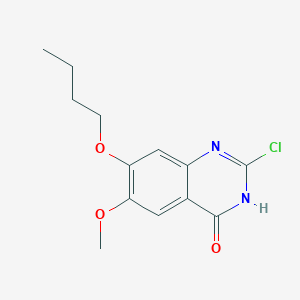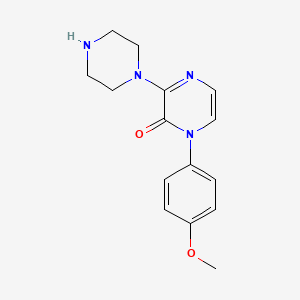
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates It is characterized by the presence of a methyl ester group, a tert-butylphenyl group, and a ketone functional group on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 1-(4-tert-butylphenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted esters and amides.
科学的研究の応用
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence various biological pathways and processes, leading to its observed effects .
類似化合物との比較
Similar Compounds
- Methyl 1-(4-tert-Butylphenyl)-4-hydroxycyclohexanecarboxylate
- 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylic acid
- Methyl 1-(4-tert-Butylphenyl)-4-aminocyclohexanecarboxylate
Uniqueness
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butylphenyl group provides steric hindrance, affecting its reactivity and stability. Additionally, the presence of both ester and ketone functionalities allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
1385694-49-4 |
|---|---|
分子式 |
C18H24O3 |
分子量 |
288.4 g/mol |
IUPAC名 |
methyl 1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-17(2,3)13-5-7-14(8-6-13)18(16(20)21-4)11-9-15(19)10-12-18/h5-8H,9-12H2,1-4H3 |
InChIキー |
AHUASEFWMIXTKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)
